An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-nitrobenzoate
An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-amino-5-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Building Block
Ethyl 2-amino-5-nitrobenzoate, a seemingly unassuming organic molecule, holds a significant position in the landscape of synthetic chemistry. Its strategic arrangement of functional groups—an ethyl ester, a primary aromatic amine, and a nitro group—renders it a versatile and highly valuable intermediate in the synthesis of a wide array of more complex molecules. This guide, intended for the discerning eye of researchers, scientists, and professionals in drug development, delves into the core physical and chemical properties of this compound. By providing a comprehensive understanding of its characteristics, from its spectral signature to its reactive nature, we aim to empower the scientific community to unlock its full potential in the pursuit of novel pharmaceuticals and other advanced materials. Our approach is rooted in providing not just data, but also the scientific rationale behind it, ensuring a deeper, more applicable knowledge base.
Core Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's fundamental physical properties is the bedrock of its successful application in research and development. These parameters dictate everything from appropriate storage conditions to the selection of suitable analytical techniques.
Structural and General Information
Ethyl 2-amino-5-nitrobenzoate is a substituted benzene derivative with the chemical formula C₉H₁₀N₂O₄.[1] Its structure is characterized by a benzene ring substituted with an amino group at position 2, a nitro group at position 5, and an ethoxycarbonyl group at position 1.
Table 1: General and Physicochemical Properties of Ethyl 2-amino-5-nitrobenzoate
| Property | Value | Source(s) |
| IUPAC Name | Ethyl 2-amino-5-nitrobenzoate | - |
| CAS Number | 32203-24-0 | [1] |
| Molecular Formula | C₉H₁₀N₂O₄ | [1] |
| Molecular Weight | 210.19 g/mol | [1] |
| Appearance | Solid (form and color may vary) | - |
| Boiling Point | 385 °C at 760 mmHg | MySkinRecipes |
| Density | 1.33 g/cm³ | MySkinRecipes |
| Storage | 2-8°C, in a dark place under an inert atmosphere | [1] |
Note: The melting point for Ethyl 2-amino-5-nitrobenzoate is not consistently reported in publicly available literature. Experimental determination is recommended for precise applications.
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of a chemical compound. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive molecular fingerprint.
While experimentally obtained spectra for Ethyl 2-amino-5-nitrobenzoate are not widely available in public databases, the expected spectral features can be inferred from the analysis of closely related compounds and the fundamental principles of spectroscopy. For comparative purposes, the ¹H NMR data for the isomeric compound, ethyl 2-amino-3-nitrobenzoate, is presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum of Ethyl 2-amino-5-nitrobenzoate is expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the electronic effects of the amino, nitro, and ester substituents. For the related isomer, ethyl 2-amino-3-nitro-benzoate, the following ¹H NMR data has been reported (400 MHz, CDCl₃, δ): 1.40 (t, J=7.1Hz, 3H, OCH₂CH₃), 4.37 (q, J=7.1Hz, 2H, OCH₂CH₃), 6.65 (dd, J=8.0Hz, 8.0Hz, 1H), 8.25 (dd, J=7.6Hz, 1.2Hz, 1H), 8.37 (dd, J=7.6Hz, 1.2Hz, 1H) (aromatic protons), 8.46 (bs, 2H, NH₂).[2]
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the ester, the aromatic carbons (with varying chemical shifts due to the different substituents), and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum of Ethyl 2-amino-5-nitrobenzoate will exhibit characteristic absorption bands for its functional groups.
Table 2: Expected IR Absorption Bands for Ethyl 2-amino-5-nitrobenzoate
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 1720 - 1680 | C=O stretch (Ester) |
| 1550 - 1475 | N-O asymmetric stretch (Nitro group) |
| 1350 - 1300 | N-O symmetric stretch (Nitro group) |
| 1300 - 1200 | C-N stretch (Aromatic Amine) |
| 1250 - 1000 | C-O stretch (Ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For Ethyl 2-amino-5-nitrobenzoate, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (210.19). Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and the nitro group (-NO₂).
Synthesis and Reactivity: A Chemist's Perspective
The synthetic utility of Ethyl 2-amino-5-nitrobenzoate stems from the distinct reactivity of its three functional groups. This allows for a variety of chemical transformations, making it a versatile precursor for more complex molecules.
Synthesis of Ethyl 2-amino-5-nitrobenzoate
The most common and logical laboratory-scale synthesis of Ethyl 2-amino-5-nitrobenzoate involves the esterification of its corresponding carboxylic acid, 2-amino-5-nitrobenzoic acid.
Experimental Protocol: Fischer Esterification of 2-amino-5-nitrobenzoic acid
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-5-nitrobenzoic acid (1.0 eq.) in absolute ethanol (a significant excess, acting as both reactant and solvent).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 0.1-0.2 eq.), to the suspension.
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Reaction: Heat the reaction mixture to reflux and maintain this temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
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Neutralization and Extraction: Carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The product can then be extracted into an organic solvent such as ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Fischer Esterification Workflow.
Chemical Reactivity and Transformations
The trifunctional nature of Ethyl 2-amino-5-nitrobenzoate allows for a range of selective chemical transformations.
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Reactions of the Amino Group: The primary aromatic amine is a nucleophilic center and can undergo various reactions such as acylation, alkylation, and diazotization. Diazotization, in particular, is a powerful tool for introducing a wide range of substituents onto the aromatic ring via Sandmeyer-type reactions.[3]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl). This transformation is crucial for the synthesis of diamino compounds, which are important building blocks for heterocyclic systems.
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Hydrolysis of the Ester Group: The ethyl ester can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the temporary protection of the carboxylic acid functionality during other synthetic steps.
Caption: Reactivity of Functional Groups.
Applications in Drug Development and Organic Synthesis
Ethyl 2-amino-5-nitrobenzoate is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[4] Its utility lies in its ability to serve as a scaffold for the construction of more complex molecular architectures.
One notable application of the parent compound, 2-amino-5-nitrobenzoic acid, is in the synthesis of niclosamide analogues.[5] Niclosamide is an anthelmintic drug that has shown potential as an anticancer and antiviral agent. By using 2-amino-5-nitrobenzoic acid as a starting material, researchers can synthesize a variety of niclosamide derivatives with potentially improved therapeutic properties.
Furthermore, the reduction of the nitro group in Ethyl 2-amino-5-nitrobenzoate to an amine provides a route to 2,5-diaminobenzoate derivatives. These compounds are precursors to various heterocyclic systems, which are prevalent in many biologically active molecules.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, under an inert atmosphere as recommended.[1]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
For detailed and specific safety information, it is imperative to consult the Safety Data Sheet provided by the supplier.
Conclusion: A Versatile Tool for Chemical Innovation
Ethyl 2-amino-5-nitrobenzoate stands as a testament to the power of well-designed molecular building blocks in advancing chemical synthesis. Its unique combination of reactive functional groups provides a versatile platform for the creation of a diverse range of complex molecules with potential applications in medicine and materials science. This guide has provided a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, with the aim of equipping researchers and developers with the knowledge necessary to harness its full potential. As the quest for novel and improved chemical entities continues, the importance of such versatile intermediates will undoubtedly grow, solidifying the role of Ethyl 2-amino-5-nitrobenzoate in the toolkit of the modern synthetic chemist.
